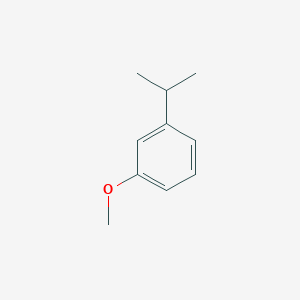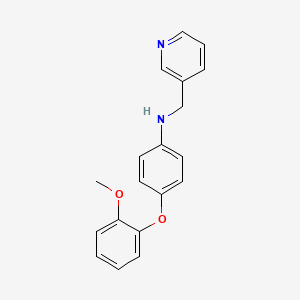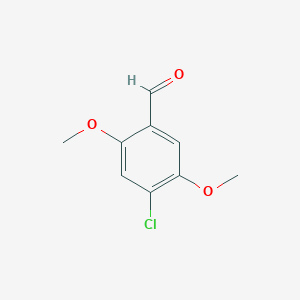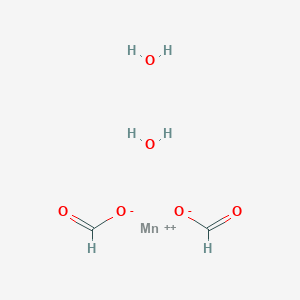
Formiato de manganeso(II) dihidrato
Descripción general
Descripción
Manganese(II) diformate dihydrate: is a chemical compound with the molecular formula C2H2MnO4·2H2O manganese(II) formate dihydrate . This compound is a coordination complex where manganese is in the +2 oxidation state, coordinated by two formate anions and two water molecules. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Manganese(II) diformate dihydrate is used as a precursor in the synthesis of various manganese-containing compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: In biological research, manganese(2+);diformate;dihydrate is used to study the role of manganese in enzymatic reactions and as a supplement in cell culture media.
Medicine: Manganese(II) diformate dihydrate is investigated for its potential therapeutic applications, including its use as a contrast agent in magnetic resonance imaging (MRI).
Industry: In industrial applications, manganese(2+);diformate;dihydrate is used in the production of manganese-based catalysts, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
Target of Action
Manganese(2+);diformate;dihydrate, also known as Manganese (II) formate, is a chemical compound with the molecular formula C2H2MnO4
Pharmacokinetics
It is known that manganese is absorbed in the body through the diet and is then distributed to various tissues, with the highest concentrations found in the bones, liver, pancreas, and kidneys .
Análisis Bioquímico
Biochemical Properties
Manganese plays a crucial role in various biochemical reactions. It acts as a cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase . Manganese(2+);diformate;dihydrate, due to its manganese content, may interact with these enzymes and influence their activities.
Cellular Effects
Manganese is important for providing cells with appropriate development conditions. Both manganese deficiency and excess can interfere with redox homeostasis and activate oxidative stress in cells . Therefore, Manganese(2+);diformate;dihydrate could potentially influence these cellular processes.
Molecular Mechanism
The manganese in this compound can readily change its oxidation state in biological systems, which allows it to participate in a broad range of enzyme-catalyzed reactions .
Temporal Effects in Laboratory Settings
The solid phase dehydration of a similar compound, manganese(II) oxalate dihydrate, has been studied .
Dosage Effects in Animal Models
For example, dietary manganese was found to be inversely associated with type 2 diabetes in two prospective cohort studies .
Metabolic Pathways
Manganese is involved in several metabolic pathways. It is a cofactor for diverse enzymes involved in central carbon metabolism, nucleotide metabolism, translation, and signaling . Therefore, Manganese(2+);diformate;dihydrate could potentially influence these metabolic pathways.
Transport and Distribution
Manganese transport and distribution within cells and tissues are mediated by a multitude of transport proteins from diverse gene families . Manganese(2+);diformate;dihydrate, due to its manganese content, could potentially interact with these transporters and influence its localization or accumulation.
Subcellular Localization
Studies on similar compounds suggest that manganese can be found in various subcellular compartments, including the thylakoids and plastoglobules of plant cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(II) diformate dihydrate can be synthesized by reacting manganese(II) carbonate or manganese(II) hydroxide with formic acid. The reaction typically occurs under mild conditions, and the product is obtained by crystallization from the aqueous solution.
Industrial Production Methods: In industrial settings, manganese(2+);diformate;dihydrate is produced by reacting manganese(II) oxide or manganese(II) carbonate with formic acid. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Manganese(II) diformate dihydrate can undergo oxidation reactions where manganese(II) is oxidized to manganese(III) or manganese(IV) states.
Reduction: It can also participate in reduction reactions where manganese(II) is reduced to manganese(0).
Substitution: The formate ligands in manganese(2+);diformate;dihydrate can be substituted by other ligands such as chloride or sulfate under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand substitution reactions can be carried out using aqueous solutions of the desired ligands.
Major Products Formed:
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese metal.
Substitution: Manganese(II) chloride or manganese(II) sulfate.
Comparación Con Compuestos Similares
Manganese(II) chloride (MnCl2): A common manganese(II) salt used in various applications.
Manganese(II) sulfate (MnSO4): Another manganese(II) salt with similar uses in industry and research.
Manganese(II) acetate (Mn(CH3COO)2): Used in similar applications as manganese(2+);diformate;dihydrate.
Uniqueness: Manganese(II) diformate dihydrate is unique due to its specific coordination environment and the presence of formate ligands. This gives it distinct chemical properties and reactivity compared to other manganese(II) compounds. Its ability to participate in both oxidation and reduction reactions makes it versatile in various chemical processes.
Propiedades
IUPAC Name |
manganese(2+);diformate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDGUOWCZUSAO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503918 | |
| Record name | Manganese(2+) formate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4247-36-3 | |
| Record name | Manganese(2+) formate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


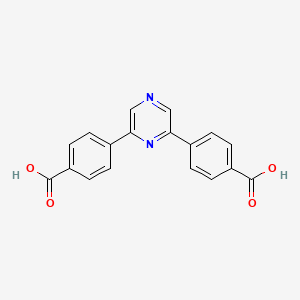

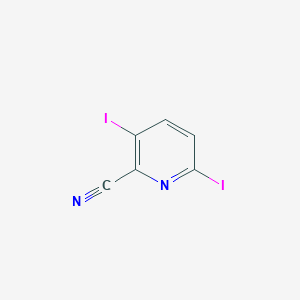

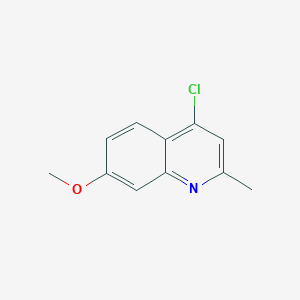
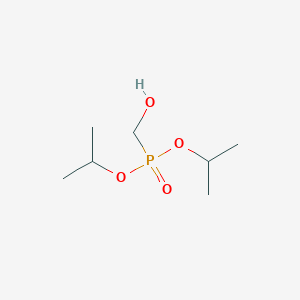

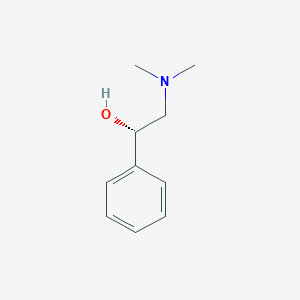
![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)
